Glionitrin A

説明

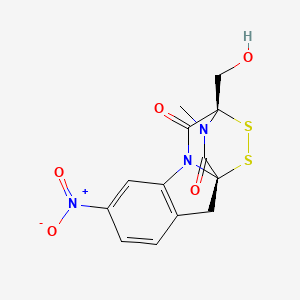

Structure

3D Structure

特性

分子式 |

C13H11N3O5S2 |

|---|---|

分子量 |

353.4 g/mol |

IUPAC名 |

(1S,11S)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |

InChI |

InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1 |

InChIキー |

VRFJINVAZRAFHH-STQMWFEESA-N |

異性体SMILES |

CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |

正規SMILES |

CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |

同義語 |

glionitrin A |

製品の起源 |

United States |

Origin and Biosynthesis

Discovery and Isolation from Microbial Co-cultures

The discovery of Glionitrin A is a notable example of how microbial interactions can lead to the production of novel secondary metabolites.

Glionitrin A was first identified and isolated from the co-culture of a bacterium, Sphingomonas strain KMK-001, and a fungus, Aspergillus fumigatus strain KMC-901. researchgate.netacs.orgnih.gov Both of these microorganisms were originally sourced from the extreme environment of acidic coal mine drainage. acs.orgnih.govjst.go.jpnih.gov The unique nutrient conditions and competitive pressures of such environments are thought to foster defensive and offensive microbial interactions, which can be critical for survival. researchgate.netnih.gov The structure of Glionitrin A was determined to be a (3S,10aS) diketopiperazine disulfide that features a nitro aromatic ring. researchgate.netnih.gov This structural elucidation was accomplished through a combination of analytical techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), circular dichroism spectra, and was ultimately confirmed by X-ray crystallography. researchgate.netnih.gov

A critical aspect of Glionitrin A's discovery is that it is not produced when either Sphingomonas KMK-001 or Aspergillus fumigatus KMC-901 are grown in monoculture under the same laboratory conditions. researchgate.netacs.orgnih.govjst.go.jp Its synthesis is specifically induced by the competitive interaction between the two microbes in a mixed culture setting. researchgate.netjst.go.jp This phenomenon highlights the strategy of microbial co-cultivation as a powerful tool for activating "silent" biosynthetic pathways that are not expressed in axenic cultures. researchgate.netnih.govnarraj.org The production of Glionitrin A is a direct result of this inter-species interaction, providing strong evidence that microbial co-culture can be a fruitful approach for discovering novel, biologically active molecules. researchgate.netnih.gov While the fungus Aspergillus fumigatus is known to produce the related compound gliotoxin (B1671588) in pure culture, the presence of the Sphingomonas bacterium triggers a different metabolic output, leading to the formation of Glionitrin A. researchgate.net

Identification from Mine Drainage-Derived Sphingomonas bacterial strain KMK-001 and Aspergillus fumigatus fungal strain KMC-901

Elucidation of Biosynthetic Pathways and Precursors

While the precise details of Glionitrin A's biosynthesis are still under investigation, its chemical structure provides significant clues about the enzymatic machinery involved. researchgate.netacs.org

Glionitrin A is classified as a diketopiperazine disulfide. researchgate.netnih.gov Diketopiperazines are cyclic dipeptides, and their biosynthesis in microorganisms is typically carried out by large, multimodular enzymes known as non-ribosomal peptide synthetases (NRPSs). acs.orguzh.chmdpi.com NRPSs function as assembly lines, where specific modules are responsible for selecting, activating, and linking amino acid building blocks in a sequence-specific manner, independent of the ribosome. uzh.chmdpi.combeilstein-journals.org The biosynthesis of gliotoxin, a structurally similar compound from Aspergillus fumigatus, is known to involve the NRPS enzyme GliP, which constructs the diketopiperazine scaffold from its amino acid precursors. acs.orgmaynoothuniversity.ie This strongly suggests that the biosynthesis of Glionitrin A also relies on a dedicated NRPS system.

Non-ribosomal peptide synthesis begins with the activation of specific amino acids by the adenylation (A) domains within the NRPS modules. uzh.chbeilstein-journals.org These activated amino acids are then tethered to the enzyme and subsequently linked together to form the peptide backbone. uzh.ch Given the diketopiperazine core of Glionitrin A, its biosynthesis originates from two amino acid precursors which are cyclized to form the central ring structure. acs.org The biosynthesis of the related compound, gliotoxin, utilizes L-phenylalanine and L-serine. acs.org Although the exact amino acid precursors for Glionitrin A have not been definitively identified, they are likely derivatives of common amino acids, which are then modified by various tailoring enzymes to install features like the nitro group and the disulfide bridge. lecturio.combu.edu

In fungi, the genes responsible for the synthesis of a secondary metabolite are typically organized into a contiguous unit on the chromosome known as a biosynthetic gene cluster (BGC). plos.orgmdpi.com These clusters contain the gene for the core synthesizing enzyme—such as an NRPS or a polyketide synthase (PKS)—as well as genes for tailoring enzymes, transporters, and regulatory proteins. mdpi.com The production of gliotoxin in Aspergillus fumigatus is controlled by the well-characterized gli gene cluster. acs.orgplos.org It is highly probable that a distinct BGC, containing a core NRPS gene, is responsible for Glionitrin A production. research-solution.com The induction of Glionitrin A synthesis only during co-culture suggests that this specific BGC is "silent" or unexpressed under standard laboratory conditions and is activated by signals arising from the microbial interaction. nih.govnarraj.org The regulation of many BGCs in Aspergillus fumigatus is known to be controlled by global regulators like VeA, which links secondary metabolism to developmental processes. plos.org

Incorporation of Amino Acid Precursors

Mechanisms of Inter-Kingdom Microbial Interactions Driving Glionitrin A Production

The production of Glionitrin A is a direct consequence of a complex and competitive inter-kingdom microbial interaction between the fungus Aspergillus fumigatus and the bacterium Sphingomonas sp. frontiersin.orgplos.orgmdpi.commdpi.comnih.govnih.gov This phenomenon was first observed when strains of these microorganisms, isolated from the extreme environment of acidic coal mine drainage, were co-cultured in a laboratory setting. plos.orgmdpi.com Crucially, Glionitrin A is not detected in monocultures of either A. fumigatus or Sphingomonas sp. grown under the same conditions, highlighting that the interaction itself is the trigger for the biosynthesis of this unique compound. plos.orgmdpi.comdoaj.org

The interaction is characterized as a long-term and competitive one, suggesting a dynamic interplay for resources and survival in their shared habitat. biorxiv.org This competitive pressure is a known driver for the activation of silent or "cryptic" biosynthetic gene clusters in fungi, leading to the production of novel secondary metabolites as a defense mechanism. sci-hub.seasm.org

While the precise molecular signals exchanged between Sphingomonas sp. and A. fumigatus to initiate Glionitrin A synthesis remain an active area of research, several general mechanisms for the induction of fungal secondary metabolism by bacteria have been proposed and are likely at play.

Research Findings on the Induction Mechanism

Initial investigations into the production of Glionitrin A explored several possibilities for the induction mechanism. One hypothesis was that the Sphingomonas bacterium might be chemically modifying a precursor metabolite produced by A. fumigatus, such as the structurally similar compound gliotoxin. doaj.orgbiorxiv.org However, experiments where pure fungal extract or purified gliotoxin were added to a culture of Sphingomonas sp. did not result in the production of Glionitrin A. biorxiv.org This finding indicates that the bacterium does not simply biotransform a fungal precursor.

Another line of inquiry questioned whether a transient interaction with the bacterium could lead to a lasting change in the fungus's gene expression. To test this, researchers separated the two microorganisms after Glionitrin A production had begun and continued to culture them independently. biorxiv.org The production of Glionitrin A ceased in the fungal monoculture, suggesting that a continuous and long-term interaction with the bacterium is necessary to maintain the activation of the biosynthetic pathway. biorxiv.org

Furthermore, the possibility that environmental stressors found in the original acid mine drainage habitat, such as high acidity or the presence of oxidative stressors, could independently trigger Glionitrin A production in the fungus was also examined. biorxiv.org Exposing the A. fumigatus culture to various chemical stressors, including sulfuric acid, did not induce the synthesis of the compound. biorxiv.org These results strongly point towards a specific, interaction-based trigger rather than a general stress response.

The activation of silent biosynthetic gene clusters in fungi by bacteria is a well-documented phenomenon and often involves intricate signaling pathways. frontiersin.orgnih.govnih.gov In many instances, this induction is mediated by changes in chromatin structure, a process known as epigenetic regulation. frontiersin.orgsci-hub.sefrontiersin.orgresearchgate.net Bacteria can produce molecules that influence histone modifications, such as acetylation, in the fungus. frontiersin.orgfrontiersin.orgresearchgate.net These changes can make previously inaccessible regions of the fungal DNA, including silent gene clusters, available for transcription, effectively "turning on" the production of new metabolites. frontiersin.orgsci-hub.sefrontiersin.org While not yet specifically demonstrated for Glionitrin A, this type of chromatin remodeling is a plausible mechanism for how Sphingomonas sp. might be activating the corresponding gene cluster in A. fumigatus.

The table below summarizes the key experimental findings regarding the mechanism of Glionitrin A induction.

| Experimental Condition | Observation | Conclusion | Citation(s) |

| Monoculture of Aspergillus fumigatus | No Glionitrin A produced | Glionitrin A is not a constitutive metabolite of the fungus. | plos.orgmdpi.comdoaj.org |

| Monoculture of Sphingomonas sp. | No Glionitrin A produced | The bacterium does not produce Glionitrin A on its own. | plos.orgmdpi.com |

| Co-culture of A. fumigatus and Sphingomonas sp. | Glionitrin A is produced | The interaction between the two microbes is essential for production. | frontiersin.orgplos.orgmdpi.com |

| Addition of A. fumigatus extract to Sphingomonas sp. culture | No Glionitrin A produced | The bacterium does not simply convert a fungal precursor. | biorxiv.org |

| Addition of pure gliotoxin to Sphingomonas sp. culture | No Glionitrin A produced | Gliotoxin is not the direct precursor that is modified by the bacterium. | biorxiv.org |

| Separation of microbes after induction | Glionitrin A production ceases in the fungal monoculture | A continuous, long-term interaction is required. | biorxiv.org |

| Exposure of A. fumigatus to environmental stressors | No Glionitrin A produced | The induction is specific to the microbial interaction, not a general stress response. | biorxiv.org |

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches of Glionitrin A

The first total syntheses of (-)-Glionitrin A were reported in 2021. wikipedia.orgnih.gov These syntheses were enabled by the development of novel synthetic methods to construct the challenging dithiodiketopiperazine (DTDKP) core. nih.govnih.gov

A key innovation in the total synthesis of Glionitrin A was the development of an asymmetric oxidative sulfenylation of triketopiperazines (TKPs). nih.govnih.govresearchgate.net This method allows for the asymmetric formation of the dithiodiketopiperazine core on sensitive substrates. nih.govresearchgate.net The reaction of a triketopiperazine precursor with a chiral electrophilic sulfur source, developed in one step from the corresponding thiol, proved to be a critical step. nih.gov This novel oxidative sulfenylation of TKPs was unprecedented for asymmetric constructions on sensitive scaffolds like the 7-nitro indoline-fused system of Glionitrin A. nih.gov

The reaction proceeded with high diastereoselectivity, which was rationalized by computational modeling of the transition states. thieme-connect.comthieme-connect.com These models indicated that the conformational rigidity of the catalyst and stabilizing interactions between the electron-deficient pyridyl group and the PMP moiety favored the formation of the major diastereomer. thieme-connect.comthieme-connect.com While initial attempts using quinine (B1679958) as a catalyst showed promise, they did not achieve synthetically useful levels of enantioselectivity, likely due to a lack of suitable basic sites in the substrate and limited steric differentiation. nih.gov The development of a novel chiral electrophile was crucial to overcoming these issues. nih.gov

A significant hurdle in the synthesis of Glionitrin A is the instability of the indoline (B122111) derivative core. nih.gov Indoline derivatives are prone to aromatize to the corresponding indoles, a problem exacerbated by the electron-withdrawing nitro group at the 7-position of the indoline ring in Glionitrin A. nih.gov This instability proved to be a major obstacle under both basic and oxidative conditions typically used for elaborating diketopiperazines (DKPs) to epidithiodiketopiperazines (ETPs). nih.gov

To suppress this oxidative aromatization, the use of a substoichiometric amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) during the cyclization to form the triketopiperazine precursor was found to be essential. nih.gov Furthermore, achieving absolute stereocontrol during the synthesis remains a significant challenge, particularly in the direct construction of the S-S bridge and the sulfenylation of C10a hemi-aminals on the sensitive indoline-fused DKP scaffold. acs.org

Challenges in Indoline Derivative Stability and Stereocontrol

Stereochemical Elucidation and Revision of Absolute Configurations

During the course of the total synthesis, a revision of the absolute configuration of natural Glionitrin A was necessary. nih.govnih.gov The analytical data for the synthetic (S,S)-Glionitrin A matched the reported data for the natural product, with the exception of the optical rotation, which was opposite in sign. nih.gov

This discrepancy led to the synthesis of the enantiomeric (-)-isomers. nih.gov Single-crystal X-ray diffraction (scXRD) analysis of the synthetic (-)-Glionitrin A confirmed its absolute configuration as (R,R). nih.gov Furthermore, the circular dichroism (CD) spectra of the synthetic (-)-(R,R) isomers displayed Cotton effects that matched those reported for the natural material. nih.gov Consequently, the absolute configuration of natural Glionitrin A was revised to (R,R). nih.gov This process highlights the power of total synthesis in confirming or correcting the stereochemical assignments of complex natural products.

Synthesis and Characterization of Glionitrin A Analogues and Derivatives

The development of synthetic routes to Glionitrin A has also paved the way for the synthesis and characterization of its analogues and derivatives. researchgate.net The concise synthetic pathways allow for modifications to the core structure, enabling the exploration of structure-activity relationships. acs.org For instance, toxicity assessments of several analogues have been conducted to understand the importance of the disulfide bridge for biological activity. acs.org The ability to generate a variety of derivatives is essential for medicinal chemistry efforts aimed at optimizing the therapeutic properties of Glionitrin A. mdpi.com

Mechanistic Elucidation of Biological Activities

Cellular and Molecular Mechanisms of Action

Glionitrin A's biological activity is rooted in its ability to induce a robust DNA damage response in cancer cells, leading to cell cycle arrest and apoptosis. nih.govjst.go.jpjst.go.jpkist.re.kr The compound's interaction with cellular machinery triggers a cascade of signaling events that ultimately compromise the viability of malignant cells. jst.go.jp

Treatment of human prostate cancer DU145 cells with Glionitrin A initiates a significant DNA damage response. nih.govjst.go.jp This response is a crucial component of its antitumor activity, characterized by the activation of key proteins that sense and signal the presence of DNA lesions. jst.go.jp

A primary indicator of DNA damage is the phosphorylation of the histone variant H2A.X at serine 139, forming γH2AX. nih.govcellsignal.comnih.gov Exposure of DU145 cells to Glionitrin A resulted in a dose-dependent increase in the levels of phospho-histone H2A.X. jst.go.jp This elevation of γH2AX serves as a sensitive marker for the formation of DNA double-strand breaks induced by the compound. nih.govjst.go.jpjst.go.jpkist.re.kr This phosphorylation is a critical early event that helps to recruit a host of DNA repair proteins to the site of damage. cellsignal.com

Table 1: Effect of Glionitrin A on Phospho-Histone H2A.X Levels

| Treatment Condition | Observation | Reference |

|---|---|---|

| DU145 cells + Glionitrin A (24h) | Dose-dependent increase in phospho-histone H2A.X (Ser139). | jst.go.jp |

| Untreated DU145 cells | Basal levels of phospho-histone H2A.X. | jst.go.jp |

The increase in γH2AX is a direct consequence of the induction of DNA double-strand breaks (DSBs) by Glionitrin A. jst.go.jpkist.re.kr The formation of these cytotoxic lesions was confirmed through comet assays, which revealed the presence of chromosomal DNA double-strand breaks in cells treated with the compound. jst.go.jp DSBs are among the most severe forms of DNA damage and are a potent trigger for apoptosis if not properly repaired. nih.govthno.org

Table 2: Evidence for Glionitrin A-Induced DNA Double-Strand Breaks

| Assay | Treatment | Result | Reference |

|---|---|---|---|

| Comet Assay | 3 µM Glionitrin A on DU145 cells for 24h | Confirmation of chromosomal DNA double-strand breaks. | jst.go.jp |

| Western Blot | Glionitrin A on DU145 cells | Increased phosphorylation of H2A.X. | jst.go.jp |

The cellular response to Glionitrin A-induced DSBs involves the activation of the ATM (ataxia-telangiectasia-mutated) and ATR (ataxia-telangiectasia-mutated and Rad3-related) signaling pathways. nih.govjst.go.jp This activation is initiated upstream by the phosphorylation of p53-binding protein 1 (53BP1) at serine 1778. nih.govjst.go.jpkist.re.kr 53BP1 acts as a sensor for DNA DSBs. jst.go.jp Following its phosphorylation, 53BP1 facilitates the activation of the master kinases ATM and ATR, which in turn phosphorylate their downstream targets, the checkpoint kinases Chk1 and Chk2. nih.govjst.go.jpjst.go.jp This signaling cascade is a central part of the DNA damage response network. rsc.orgdntb.gov.ua

The activation of the ATM-ATR-Chk1/2 pathway by Glionitrin A has profound effects on cell cycle progression. nih.govjst.go.jp By triggering cell cycle checkpoints, the compound prevents damaged cells from proceeding through division, allowing time for DNA repair or, alternatively, initiating apoptosis. jst.go.jp

A notable consequence of Glionitrin A treatment is the arrest of the cell cycle, with a significant accumulation of cells in the S phase. nih.govjst.go.jpacs.org The S phase is the period of the cell cycle when DNA is replicated. wikipedia.orgcusabio.com The activation of the S phase checkpoint is a direct result of the Chk1/2-mediated phosphorylation and subsequent degradation of the phosphatase cdc25A. jst.go.jp The degradation of cdc25A prevents the activation of cyclin-dependent kinases necessary for progression through the S phase, ultimately leading to an accumulation of cells in this phase. jst.go.jp This S phase arrest, along with a G2/M phase arrest, contributes to the antiproliferative effects of Glionitrin A. nih.govjst.go.jpjst.go.jp

Table 3: Cell Cycle Distribution in Response to Glionitrin A

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

|---|---|---|---|

| DU145 | Glionitrin A | Accumulation of cells in S phase and G2/M phase. | nih.govjst.go.jpjst.go.jp |

Cell Cycle Regulation and Checkpoint Activation

G2/M Phase Accumulation

Glionitrin A has been shown to induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation. Specifically, treatment of human prostate cancer DU145 cells with Glionitrin A leads to an accumulation of cells in both the S and G2/M phases of the cell cycle. idrblab.netjst.go.jp This arrest is a consequence of the activation of DNA damage checkpoints. idrblab.netresearchgate.netkist.re.kr The compound triggers the ataxia-telangiectasia-mutated (ATM) and ATM- and Rad3-related (ATR) signaling pathways. idrblab.netresearchgate.netkist.re.kr This activation is initiated by the phosphorylation of p53-binding protein 1 (53BP1), a key sensor of DNA double-strand breaks. idrblab.netresearchgate.netkist.re.kr The activated ATM/ATR kinases then phosphorylate their downstream targets, checkpoint kinase 1 (Chk1) and Chk2, leading to the inhibition of cell cycle progression and causing the observed accumulation of cells in the G2/M phase. idrblab.netresearchgate.netkist.re.kr

Table 1: Effect of Glionitrin A on Cell Cycle Distribution in DU145 Cells

| Treatment | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | 25.8 ± 0.07 | 18.7 ± 2.19 |

| Glionitrin A (0.75 µM) | 26.7 ± 5.08 | 36.8 ± 1.39 |

| Glionitrin A (1.5 µM) | 36.2 ± 6.12 | 30.2 ± 6.54 |

| Glionitrin A (3 µM) | 45.7 ± 7.20 | 27.9 ± 0.80 |

| Data represents the percentage of cells after 24 hours of treatment. jst.go.jp |

Apoptosis Induction Pathways

In addition to cell cycle arrest, Glionitrin A is a potent inducer of apoptosis, or programmed cell death, in cancer cells. idrblab.netresearchgate.netkist.re.kr This process is initiated through both caspase-dependent and caspase-independent mechanisms, highlighting the compound's multifaceted approach to eliminating cancerous cells.

Glionitrin A activates the intrinsic and extrinsic pathways of apoptosis, which converge on the activation of a cascade of proteases known as caspases. idrblab.netresearchgate.net Treatment with Glionitrin A leads to the activation of initiator caspases, caspase-8 and caspase-9. idrblab.netresearchgate.netacs.org Activated caspase-8 can initiate the apoptotic cascade in response to extracellular signals, while activated caspase-9 is a key component of the mitochondrial or intrinsic pathway. nih.gov Both of these initiator caspases then activate the executioner caspase, caspase-3, which is responsible for cleaving various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. idrblab.netresearchgate.netacs.org

Beyond the caspase-dependent pathways, Glionitrin A also triggers caspase-independent apoptosis. idrblab.netresearchgate.net A key event in this process is the release of Endonuclease G (EndoG) from the mitochondria into the nucleus. idrblab.netresearchgate.netacs.org EndoG is a nuclease that, once in the nucleus, contributes to DNA fragmentation, a critical step in apoptosis. nih.gov The release of EndoG from the mitochondria is a dose-dependent effect of Glionitrin A treatment. idrblab.netresearchgate.netacs.org This caspase-independent mechanism ensures that even if cancer cells have developed resistance to caspase-dependent apoptosis, Glionitrin A can still effectively induce cell death.

Caspase-Dependent Apoptosis (Caspase-3, -8, -9 Activation)

Modulation of Kinase Signaling Cascades (e.g., JNK and ERK1/2)

The biological activities of Glionitrin A are also mediated through its influence on critical kinase signaling cascades, such as the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. While direct studies on Glionitrin A's modulation of these specific kinases are limited, the involvement of the broader MAPK pathway, to which JNK and ERK1/2 belong, is evident from the activation of the ATM-ATR-Chk1/2 pathway. idrblab.netresearchgate.netkist.re.kr The ATM/ATR signaling cascade is known to intersect with MAPK pathways in response to DNA damage. idrblab.net Furthermore, studies on related compounds and the general mechanisms of diketopiperazines suggest that modulation of JNK and ERK1/2 phosphorylation is a likely component of Glionitrin A's mechanism of action, contributing to its effects on cell proliferation and apoptosis. nih.govnih.gov

Identification of Biological Targets and Binding Interactions

While the downstream effects of Glionitrin A are well-documented, the precise molecular targets to which it directly binds remain an area of active investigation. The nature of its biological activity, particularly the induction of DNA damage, suggests that it may interact with components of the DNA replication or repair machinery. idrblab.netjst.go.jpresearchgate.net The structural similarity of Glionitrin A to gliotoxin (B1671588), which is known to cause DNA breakage, supports this hypothesis. jst.go.jp However, direct evidence of Glionitrin A forming DNA adducts or inhibiting enzymes like topoisomerases has not yet been conclusively demonstrated. researchgate.netmdpi-res.com

The complexity of its effects, including the activation of multiple signaling pathways, suggests that Glionitrin A may have several biological targets or that its primary target initiates a cascade of downstream events. idrblab.netresearchgate.netacs.org Identifying these direct binding partners through techniques like affinity chromatography or proteomic-based approaches will be a critical next step in fully understanding its mechanism of action. researchgate.netmaynoothuniversity.ie

Modulation of Gene Expression and Cellular Pathways

Glionitrin A's profound effects on cell cycle and apoptosis are intrinsically linked to its ability to modulate gene expression. By activating signaling cascades like the ATM/ATR pathway, Glionitrin A indirectly influences the transcription of a host of genes involved in these processes. idrblab.netresearchgate.netkist.re.krnih.gov For instance, the activation of the ATM/ATR-Chk1/2 pathway leads to changes in the expression of genes that regulate cell cycle checkpoints. kist.re.kr

Furthermore, studies on the related compound, Glionitrin B, have shown that it can modulate the mRNA levels of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis. plos.org Although Glionitrin A's primary reported effect is cytotoxicity rather than anti-invasion, it is plausible that it also influences the expression of a similar set of genes. Comprehensive gene expression profiling studies, such as microarray or RNA-sequencing analysis, on cells treated with Glionitrin A would provide a global view of the transcriptional changes it induces and further illuminate the cellular pathways it perturbs. frontiersin.orgmdpi.complos.orgwikipedia.orgnih.govgenewiz.com

Preclinical Pharmacological Investigations

In Vitro Efficacy Studies

Inhibition of Proliferation in Cancer Cell Lines

Glionitrin A has demonstrated potent cytotoxic activity against a panel of human cancer cell lines. An in vitro MTT cytotoxicity assay revealed its ability to inhibit cell proliferation at submicromolar concentrations. nih.govcapes.gov.bracs.org The specific cell lines affected include HCT-116 (colon cancer), A549 (lung cancer), AGS (gastric adenocarcinoma), and DU145 (prostate cancer). nih.govcapes.gov.brresearchgate.net

The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, highlight the compound's potent anti-proliferative effects. For instance, Glionitrin A exhibited IC50 values of 0.82 μM, 0.55 μM, 0.45 μM, and 0.24 μM against HCT-116, A549, AGS, and DU145 cell lines, respectively. researchgate.net Weaker inhibition was observed against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.0 and 2.3 μM, respectively. researchgate.net

In human prostate cancer DU145 cells, Glionitrin A was found to induce cell cycle arrest and apoptosis. jst.go.jpnih.gov Further investigation into the mechanism revealed that the compound elevates levels of phospho-histone 2AX (Ser139), a marker of DNA damage. This leads to an accumulation of cells in the S and G2/M phases of the cell cycle due to the activation of the ATM-ATR-Chk1/2 pathway. jst.go.jpnih.gov Apoptosis is induced through both caspase-dependent and -independent pathways, with activation of caspases-8, -9, and -3, and the release of endonuclease G from the mitochondria. jst.go.jpnih.gov

| Cell Line | Cancer Type | IC50 (μM) |

|---|---|---|

| HCT-116 | Colon Cancer | 0.82 |

| A549 | Lung Cancer | 0.55 |

| AGS | Gastric Adenocarcinoma | 0.45 |

| DU145 | Prostate Cancer | 0.24 |

| MCF-7 | Breast Cancer | 2.0 |

| HepG2 | Liver Cancer | 2.3 |

Antimicrobial Spectrum and Potency

In addition to its anti-cancer properties, Glionitrin A has shown significant antibiotic activity against a range of microbes. nih.govcapes.gov.bracs.org Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA), a bacterium responsible for several difficult-to-treat infections in humans. nih.govcapes.gov.bracs.orgresearchgate.net The discovery of its antimicrobial properties further underscores the potential of microbial co-culture as a strategy for identifying novel bioactive compounds. researchgate.net

In Vivo Efficacy Studies in Research Models

Tumor Growth Suppression in Xenograft Models

The in vitro anti-cancer activity of Glionitrin A has been substantiated by in vivo studies using xenograft models. In a study involving athymic nude mice with xenografts of DU145 human prostate cancer cells, oral administration of Glionitrin A led to a significant reduction in tumor volume. jst.go.jpnih.gov

At a dose of 5 mg/kg, Glionitrin A reduced the tumor volume by an average of 38.2%, and at 10 mg/kg, the reduction was a more dramatic 71.3% after 27 days of treatment. jst.go.jpnih.gov These results indicate a marked suppression of tumor growth in a living organism. jst.go.jp

| Model | Cancer Cell Line | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Athymic Nude Mice | DU145 (Prostate) | Glionitrin A (5 mg/kg, p.o.) | 38.2% average reduction in tumor volume after 27 days | jst.go.jpnih.gov |

| Athymic Nude Mice | DU145 (Prostate) | Glionitrin A (10 mg/kg, p.o.) | 71.3% average reduction in tumor volume after 27 days | jst.go.jpnih.gov |

Anti-angiogenic Mechanisms in Preclinical Disease Models

The growth of solid tumors is heavily dependent on angiogenesis, the formation of new blood vessels that supply nutrients and oxygen. researchopenworld.com Anti-angiogenic therapies aim to inhibit this process, thereby starving the tumor. frontiersin.org While specific studies detailing the anti-angiogenic mechanisms of Glionitrin A are not extensively available, its structural relative, gliotoxin (B1671588), is known to possess anti-angiogenic effects. jst.go.jp The efficacy of Glionitrin A in reducing tumor volume in xenograft models suggests that it may also interfere with tumor-induced angiogenesis. jst.go.jpnih.gov This is a plausible mechanism contributing to its observed in vivo anti-tumor activity, as restricting a tumor's blood supply is a key strategy in cancer treatment. frontiersin.org

Structure Activity Relationship Sar Studies

Correlating Specific Structural Motifs with Biological Potency and Selectivity

Glionitrin A's significant biological activities are largely attributed to its core structural motif: a 7-nitroindoline (B34716) system fused to a dithiodiketopiperazine (DTDKP) ring. nih.govacs.org This rigid, polycyclic framework houses several key features that are critical for its potency.

The most defining feature of Glionitrin A and related compounds is the epidithiodiketopiperazine (ETP) bridge. jst.go.jp This disulfide bond is highly strained and is considered the "warhead" of the molecule, responsible for its biological actions. The mechanism is thought to involve the cleavage of the disulfide bond and interaction with intracellular proteins, leading to the generation of reactive oxygen species (ROS), DNA damage, and the induction of apoptosis. jst.go.jp

Key research findings highlight the importance of this DTDKP motif:

Glionitrin A demonstrates potent cytotoxic activity against various human cancer cell lines, including DU145 prostate cancer cells, HCT-116, A549, and AGS. jst.go.jpresearchgate.net

It also exhibits powerful antimicrobial activity, notably against pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA) at nanomolar concentrations. nih.govacs.org

The entire stereochemistry of the molecule resides within the unique 7-nitroindoline fused DTDKP motif, which has a confirmed (R,R) absolute configuration. nih.govresearchgate.net This specific stereochemistry is crucial for its interaction with biological targets.

Comparative Analysis with Related Dithiodiketopiperazines

Comparing Glionitrin A with its close structural relatives, Gliotoxin (B1671588) and Glionitrin B, provides valuable insights into how subtle molecular changes can lead to dramatic differences in biological activity.

Gliotoxin is a well-known mycotoxin and a representative member of the ETP class of natural products. jst.go.jp Glionitrin A is structurally very similar to Gliotoxin, but with critical distinctions that alter its biological properties. jst.go.jpnih.gov

Table 1: Structural Comparison of Glionitrin A and Gliotoxin

| Feature | Glionitrin A | Gliotoxin |

|---|---|---|

| Core Scaffold | Diketopiperazine disulfide | Diketopiperazine disulfide |

| Aromatic Ring | Contains a nitro (NO₂) functional group on the indoline (B122111) ring. jst.go.jp | Lacks a nitro group. jst.go.jp |

| Aromaticity | Fused to a nitro-indoline (aromatic) system. nih.gov | Fused to a non-aromatic system. nih.gov |

| Disulfide Bridge Stereochemistry | Opposite absolute configurations at the chiral centers of the disulfide bridge compared to Gliotoxin. jst.go.jp | Established absolute configuration. jst.go.jp |

These differences, particularly the presence of the nitro group and the inverted stereochemistry of the disulfide bridge, are responsible for the distinct biological profiles of the two compounds. jst.go.jp

Glionitrin A and Glionitrin B are co-isolated natural products that differ by the nature of the sulfur bridge in the diketopiperazine ring. nih.govacs.org This seemingly minor structural modification results in a stark divergence of their primary biological activities. nih.govthieme-connect.com

Glionitrin A possesses a disulfide bridge and is characterized by its potent cytotoxicity. nih.govthieme-connect.com In contrast, Glionitrin B, which features dithiomethyl groups instead of the disulfide bridge, is notably non-toxic and does not inhibit cell viability. nih.gov However, Glionitrin B exhibits a unique and intriguing biological function: the ability to inhibit the invasive ability of cancer cells. nih.govacs.orgresearchgate.net

This differential activity is a classic example of how a specific structural motif—the disulfide bridge—is directly responsible for cytotoxicity, while its modification leads to a completely different, non-lethal biological effect.

Table 2: Differential Biological Activities of Glionitrin A and Glionitrin B

| Compound | Key Structural Feature | Cytotoxicity against DU145 Prostate Cancer Cells | Cancer Cell Invasion Inhibition |

|---|---|---|---|

| Glionitrin A | Disulfide bridge | Potently cytotoxic. | Does not exhibit anti-invasion effects at non-cytotoxic concentrations. |

| Glionitrin B | Dithiomethyl groups | Non-toxic. nih.gov | Inhibits DU145 cell invasion (46% inhibition at 60 μM). nih.gov |

The finding that Glionitrin B can suppress cancer cell invasion suggests its potential utility in strategies aimed at preventing metastasis, a distinct therapeutic approach from the direct cell-killing action of Glionitrin A. nih.govthieme-connect.com

Advanced Research Methodologies and Analytical Techniques

Isolation and Purification Methodologies for Microbial Metabolites

The discovery of Glionitrin A is a direct result of applying microbial co-culture techniques, a strategy designed to stimulate the production of novel secondary metabolites that are not expressed in axenic cultures. researchgate.net Glionitrin A was initially isolated from a mixed culture of the fungus Aspergillus fumigatus (strain KMC-901) and the bacterium Sphingomonas sp. (strain KMK-001). researchgate.netresearchgate.net These two microorganisms were originally sourced from the extreme environment of acidic coal mine drainage. researchgate.nettechnologynetworks.com

The isolation process hinges on the competitive interaction between the two microbes; Glionitrin A was not detected in monoculture broths of either the fungus or the bacterium under identical conditions. researchgate.net The co-culture is typically maintained for a period of approximately eight days to allow for the production of the compound. youtube.com Following the fermentation period, the culture broth is subjected to extraction and purification protocols. These processes involve solvent extraction of the culture broth, followed by purification steps that likely include column chromatography to separate Glionitrin A from other metabolites and media components. acs.org This targeted isolation strategy, prompted by chemical ecology principles, is crucial for accessing novel bioactive molecules from microbial sources. preprints.org

Spectroscopic and Diffraction-based Structure Elucidation Techniques (e.g., MS, NMR, CD, X-ray Crystallography)

Determining the complex chemical structure of Glionitrin A required the application of several advanced analytical techniques. anu.edu.au The initial structural hypothesis was formulated through a combination of spectroscopic methods and was ultimately confirmed and refined by X-ray crystallography. researchgate.net

The comprehensive approach to structure elucidation is summarized below:

| Analytical Technique | Application in Glionitrin A Research | Key Findings |

| Mass Spectrometry (MS) | Used to determine the molecular weight and elemental formula of the compound. Electrospray Ionization (ESI-MS) was specifically employed. researchgate.netjst.go.jp | Provided the exact mass, which is a critical first step in identifying a new molecule. |

| Nuclear Magnetic Resonance (NMR) | 1D (¹H and ¹³C) and 2D NMR spectroscopy were used to determine the connectivity of atoms and the carbon-hydrogen framework. researchgate.netjst.go.jp | Revealed the diketopiperazine disulfide core fused to a 7-nitroindoline (B34716) motif. researchgate.netnih.gov |

| Circular Dichroism (CD) | Employed to investigate the stereochemistry of the molecule. researchgate.netresearchgate.net | The CD spectra of the natural product, when compared with the synthetically produced molecule, were instrumental in revising the absolute configuration of natural Glionitrin A to (R,R). nih.gov |

| X-ray Crystallography | Single-crystal X-ray diffraction (scXRD) analysis provided the definitive, unambiguous three-dimensional structure. researchgate.net | Confirmed the atomic connectivity and the relative and absolute stereochemistry of the molecule, correcting initial assumptions. researchgate.netnih.gov |

The collective data from these techniques established the structure of Glionitrin A as a (3S,10aS) diketopiperazine disulfide that features a distinctive nitroaromatic ring. researchgate.net Notably, the total synthesis of the compound was essential in confirming its absolute configuration, which was initially misidentified and later revised based on a comparison of analytical data between the natural and synthetic products. technologynetworks.comnih.gov

Chromatographic and Mass Spectrometric Analytical Methods for Quantification and Purity Assessment

High-precision analytical methods are essential for ensuring the purity of Glionitrin A samples used in biological assays and for quantifying the compound in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of isolated or synthesized Glionitrin A. jst.go.jp Analysis of the purified compound has demonstrated a purity of greater than 99%, which is crucial for accurate biological and mechanistic studies. jst.go.jp

Ultra-Performance Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOP-MS) represents a more advanced method applied to the study of Glionitrin A. nih.gov This highly sensitive technique has been successfully used to identify the urinary metabolites of Glionitrin A in rats following intravenous administration. nih.gov The study revealed that the primary metabolic pathways in vivo include reduction of the disulfide bridge to a dithiol group and reduction of the nitro group to an aromatic amine. nih.gov This demonstrates the power of coupling high-resolution chromatography with mass spectrometry for in-depth metabolic profiling and characterization. nih.gov

| Method | Purpose | Application Example |

| HPLC | Purity Assessment | Confirmed that the purity of Glionitrin A used in cell-based assays was >99%. jst.go.jp |

| UPLC-QTOP-MS | Metabolite Identification | Identified 13 urinary metabolites of Glionitrin A in rats, elucidating in vivo biotransformation pathways. nih.gov |

Development and Application of Cell-based and Biochemical Assays for Mechanistic Studies

To understand the antitumor properties of Glionitrin A, researchers have developed and utilized a suite of cell-based and biochemical assays. These studies have primarily focused on its effects on human cancer cell lines.

Cell-Based Assays have been employed to evaluate the cytotoxic and anti-proliferative effects of Glionitrin A. An in vitro MTT cytotoxicity assay revealed potent submicromolar activity against several human cancer cell lines. researchgate.net

Interactive Data Table: Cytotoxicity of Glionitrin A against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| DU145 | Prostate Cancer | 0.24 | researchgate.netresearchgate.net |

| AGS | Gastric Adenocarcinoma | 0.45 | researchgate.netresearchgate.net |

| A549 | Lung Carcinoma | 0.55 | researchgate.netresearchgate.net |

| HCT-116 | Colon Carcinoma | 0.82 | researchgate.netresearchgate.net |

| MCF-7 | Breast Adenocarcinoma | 2.0 | researchgate.net |

| HepG2 | Hepatocellular Carcinoma | 2.3 | researchgate.net |

Further cell-based investigations using the DU145 prostate cancer cell line have included:

Cell Cycle Analysis: Using flow cytometry and propidium (B1200493) iodide (PI) staining, it was shown that Glionitrin A treatment leads to cell accumulation in the S and G2/M phases of the cell cycle. jst.go.jp

Apoptosis Detection: Annexin V/PI double-staining assays demonstrated that Glionitrin A induces apoptotic cell death. jst.go.jp

Cell Invasion Assay: While Glionitrin A itself is cytotoxic, a related compound, Glionitrin B, was found to inhibit the invasion of DU145 cells, suggesting a potential role in suppressing metastasis. researchgate.netacs.org

Biochemical Assays have been critical in dissecting the molecular mechanisms underlying the observed cellular effects. These assays provide detailed insights into the specific pathways targeted by Glionitrin A.

Western Blot Analysis: This technique was used to measure changes in protein levels. Studies showed that Glionitrin A treatment increased levels of phospho-histone 2AX, a marker for DNA damage. jst.go.jp It also activated key proteins in the apoptotic cascade, including caspase-8, -9, and -3, and led to the release of Endonuclease G from the mitochondria. jst.go.jp

Caspase Activity Assays: Fluorometric assays were used to quantify the enzymatic activity of caspases, confirming the activation of caspase-3, -8, and -9 in a dose-dependent manner. jst.go.jp

Confocal Microscopy: This imaging technique was used to visualize the subcellular localization of proteins, confirming the translocation of Endonuclease G from the cytoplasm to the nucleus upon treatment with Glionitrin A. jst.go.jp

Together, these assays reveal that Glionitrin A exerts its antitumor effect by inducing DNA damage, which in turn activates cell cycle checkpoints and triggers apoptosis through both caspase-dependent and -independent pathways. jst.go.jp

Future Directions and Translational Research Perspectives

Advancing Understanding of Glionitrin A's Core Biological Functions

Glionitrin A exhibits potent antimicrobial and antitumor properties. thieme-connect.com It shows nanomolar activity against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic effects against various human cancer cell lines, including prostate cancer (DU145), colon cancer (HCT-116), lung cancer (A549), and gastric adenocarcinoma (AGS). nih.govresearchgate.netnih.gov In DU145 prostate cancer cells, Glionitrin A induces cell cycle arrest and apoptosis. jst.go.jp The underlying mechanism involves the activation of the ATM-ATR-Chk1/2 signaling pathway, triggered by DNA double-strand breaks. jst.go.jp This activation is dependent on the phosphorylation of 53BP1, a key protein in the DNA damage response. jst.go.jp

Further research is needed to fully elucidate the molecular interactions that drive these effects. acs.org Understanding the precise mechanisms of action will be crucial for identifying reliable biomarkers for patient stratification and predicting therapeutic responses.

Strategies for Chemical Derivatization and Lead Optimization

The complex structure of Glionitrin A presents both challenges and opportunities for chemical modification. acs.org The total synthesis of Glionitrin A has been achieved, paving the way for the creation of novel analogs. acs.orgresearchgate.net A key step in the synthesis is the asymmetric oxidative sulfenylation of triketopiperazines, which allows for the construction of the dithiodiketopiperazine core. nih.gov

Strategies for lead optimization will focus on improving the compound's potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com This can be achieved through:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the Glionitrin A scaffold to identify key functional groups responsible for its biological activity. acs.orgnih.gov

Chemical Derivatization: Creating a library of derivatives by altering various parts of the molecule. nih.gov This could involve modifying the nitro group, the hydroxymethyl group, or the disulfide bridge to enhance efficacy and reduce potential toxicity.

Pharmacophore-Oriented Design: Using computational models to design new molecules based on the essential structural features required for biological activity. nih.gov

A related compound, Glionitrin B, which is non-toxic but inhibits cancer cell invasion, provides a valuable template for designing anti-metastatic agents. thieme-connect.comacs.org

Exploration of Novel Therapeutic Applications beyond Current Focus

While the primary focus has been on its anticancer and antimicrobial activities, the unique mechanism of action of Glionitrin A suggests potential for other therapeutic applications. jst.go.jpontosight.ai Its ability to induce DNA damage response pathways could be explored in the context of:

Antiviral Therapies: Many viruses rely on host cell machinery for replication, and inducing cell cycle arrest could be a viable antiviral strategy.

Immunosuppression: The parent compound, gliotoxin (B1671588), from which Glionitrin A is structurally similar, possesses immunosuppressive effects. jst.go.jp This suggests that Glionitrin A or its derivatives could be investigated for use in autoimmune diseases or organ transplantation.

Anti-parasitic Agents: The dithiodiketopiperazine class of natural products, to which Glionitrin A belongs, has shown antimalarial activity. nih.gov

Innovative Biosynthetic Engineering Approaches for Enhanced Production

Glionitrin A was originally isolated from a co-culture of the fungus Aspergillus fumigatus and the bacterium Sphingomonas sp., where competitive interaction induces its production. jst.go.jpnih.gov This natural production method is inefficient for large-scale manufacturing. acs.org Chemical synthesis, while successful, can be complex and costly for large quantities. nih.gov

Biosynthetic engineering offers a promising alternative for enhanced and sustainable production. d-nb.info This can involve:

Metabolic Engineering: Modifying the metabolic pathways of the producing organisms to increase the yield of Glionitrin A. This could involve overexpressing key enzymes or knocking out competing pathways.

Heterologous Expression: Transferring the biosynthetic gene cluster for Glionitrin A into a more manageable host organism, such as Saccharomyces cerevisiae or Escherichia coli, that is better suited for industrial fermentation. mdpi.com

Co-culture Optimization: Refining the co-culture conditions to maximize the production of Glionitrin A. mdpi.com Understanding the signaling molecules involved in the microbial interaction could lead to strategies to trigger production on demand.

Global Transcriptional Regulator Engineering: Manipulating global transcriptional regulators, such as LaeA and VeA in Aspergillus, which are known to control the expression of secondary metabolite gene clusters, could significantly enhance the production of Glionitrin A. mdpi.comresearchgate.net

Integration of Omics Data for Systems-Level Understanding of Glionitrin A Effects

To gain a comprehensive understanding of how Glionitrin A affects biological systems, a multi-omics approach is necessary. nih.gov This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a complete picture of the cellular response to the compound.

Transcriptomics (RNA-Seq): To identify genes and pathways that are up- or down-regulated in response to Glionitrin A treatment.

Proteomics: To analyze changes in protein expression and post-translational modifications, such as phosphorylation, which are critical for signaling pathways. nih.gov

Metabolomics: To measure changes in the levels of small molecule metabolites, providing insights into the metabolic state of the cell.

By integrating these datasets, researchers can construct detailed network models of Glionitrin A's mechanism of action. nih.gov This systems-level understanding will be invaluable for identifying new therapeutic targets, predicting off-target effects, and developing more effective and personalized treatment strategies.

Q & A

Basic Research Questions

Q. What are the primary biological activities of Glionitrin A, and how were these properties initially characterized?

- Methodological Answer : Initial characterization involved antimicrobial susceptibility testing against drug-resistant bacteria (e.g., methicillin-resistant Staphylococcus aureus [MRSA]) and cytotoxicity assays using cancer cell lines (e.g., inhibition of cell migration in glioblastoma models). These studies utilized disk diffusion assays, minimum inhibitory concentration (MIC) determinations, and wound-healing assays .

Q. What experimental models are commonly used to study Glionitrin A’s antibiotic efficacy?

- Methodological Answer : In vitro models include broth microdilution assays to determine MIC values against Gram-positive pathogens. In vivo efficacy is inferred through comparative genomic analysis of bacterial response pathways (e.g., cell wall synthesis inhibition). Structural analogs are tested for activity retention via time-kill kinetics .

Q. How was Glionitrin A first isolated, and what are its natural sources?

- Methodological Answer : Glionitrin A was isolated from co-cultures of the fungal strain Aspergillus fumigatus KMC-901 and an unidentified bacterial strain in acidic mine wastewater. Extraction involved ethyl acetate partitioning, followed by silica gel chromatography and HPLC purification. Structural elucidation used NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What challenges exist in confirming the absolute stereochemistry of Glionitrin A, and how were these resolved during synthesis?

- Methodological Answer : Initial discrepancies in stereochemical assignment arose due to unexpected optical rotation data. Lund University researchers resolved this via X-ray crystallography of synthetic intermediates and comparative NMR analysis with enantiomerically pure analogs. The final structure was confirmed as the mirror image of the originally proposed configuration .

Q. How do co-culture conditions influence Glionitrin A production in native microbial systems?

- Methodological Answer : Production is triggered by bacterial-fungal interactions, likely mediated by quorum-sensing molecules. Studies use metabolomic profiling (LC-MS/MS) under varying pH, nutrient availability, and microbial ratios. Transcriptomic analysis of fungal genes (e.g., non-ribosomal peptide synthetases) further identifies regulatory pathways .

Q. What novel synthetic strategies enabled the total synthesis of Glionitrin A, and what were the critical optimization steps?

- Methodological Answer : A key breakthrough was an organocatalytic asymmetric reaction to construct the C–S bond in the diketopiperazine core. Optimization involved screening chiral catalysts (e.g., thiourea-based) and solvent systems (e.g., dichloromethane/water biphasic) to achieve 85% enantiomeric excess. The eight-step synthesis achieved a 15% overall yield, with Pd-catalyzed cross-couplings for aryl group introduction .

Methodological Considerations

Q. What analytical techniques are essential for validating Glionitrin A’s structural and chemical purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -, -, and 2D NMR (COSY, HSQC, HMBC) for backbone assignment.

- Chiral HPLC : To confirm enantiopurity using cellulose-based columns.

- X-ray Crystallography : For absolute configuration determination.

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation .

Q. How can researchers address contradictions in bioactivity data between synthetic and naturally derived Glionitrin A?

- Methodological Answer : Comparative bioassays under standardized conditions (e.g., identical cell lines, bacterial strains) are critical. Contradictions may arise from impurities in natural extracts or stereochemical differences. Use LC-MS to quantify purity and chiral resolution techniques to isolate enantiomers for independent testing .

Guidance for Further Research

- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. For example:

"Does Glionitrin A’s anti-migration activity in glioblastoma depend on MMP-9 inhibition, and can structural analogs enhance selectivity?" .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to metabolomic datasets from co-culture studies to identify production triggers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。